Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-
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Overview
Description
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- typically involves the reaction of phenylpyruvic acid with N-hydroxy-(S)-1-phenylethylamine oxalate. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C under a nitrogen atmosphere. The product is then purified through a series of extractions and column chromatography to yield a white solid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: A simpler compound with a similar core structure.
N-Methylbenzeneacetamide: A derivative with a methyl group attached to the nitrogen atom.
Phenylacetamide: A related compound with a phenyl group attached to the acetamide moiety.
Uniqueness
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a phenylpropyl group and an acetamide group
Properties
CAS No. |
403617-14-1 |
---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-phenyl-N-[(2S)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C18H21NO/c1-15(12-13-16-8-4-2-5-9-16)19-18(20)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
WOCGROGRPWVPJP-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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